molecular formula C12H14N2OS B2939782 (E)-2-cyano-3-(5-methylthiophen-2-yl)-N-propan-2-ylprop-2-enamide CAS No. 561005-11-6

(E)-2-cyano-3-(5-methylthiophen-2-yl)-N-propan-2-ylprop-2-enamide

Cat. No. B2939782
CAS RN: 561005-11-6
M. Wt: 234.32
InChI Key: MWOITDLWYIJALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-2-cyano-3-(5-methylthiophen-2-yl)-N-propan-2-ylprop-2-enamide” is a complex organic compound. It contains a cyano group (-CN), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and an amide group (-CONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or coupling reactions . The exact method would depend on the starting materials and the specific conditions required.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the enamide group suggests the possibility of E/Z isomerism . The thiophene ring is aromatic, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The cyano group could undergo reactions such as hydrolysis, reduction, or nucleophilic addition. The thiophene ring could participate in electrophilic aromatic substitution reactions . The amide group could be involved in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility, and stability. The presence of polar groups like the cyano and amide groups could enhance its solubility in polar solvents .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This could include studying its reactivity, investigating its interactions with biological targets, and assessing its potential use in areas like medicine or materials science .

properties

IUPAC Name

(E)-2-cyano-3-(5-methylthiophen-2-yl)-N-propan-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-8(2)14-12(15)10(7-13)6-11-5-4-9(3)16-11/h4-6,8H,1-3H3,(H,14,15)/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOITDLWYIJALM-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C(C#N)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C(\C#N)/C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.